Ethyl 3-(methylamino)benzoate hydrochloride
Description
Ethyl 3-(methylamino)benzoate hydrochloride is an organic building block characterized by a benzoate ester backbone substituted with a methylamino group at the 3-position, forming a hydrochloride salt. This compound is pivotal in pharmaceutical and agrochemical synthesis due to its reactive amine and ester functional groups, enabling diverse derivatization pathways. Its applications span drug development, material science, and specialty chemical synthesis, where its stability and reactivity under controlled conditions are highly valued .
Properties
IUPAC Name |
ethyl 3-(methylamino)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-3-13-10(12)8-5-4-6-9(7-8)11-2;/h4-7,11H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAYQQBLDBIMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194810-76-8 | |
| Record name | ethyl 3-(methylamino)benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(methylamino)benzoate hydrochloride can be synthesized through a series of chemical reactions. One common method involves the esterification of 3-(methylamino)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 3-(methylamino)benzoate is then treated with hydrochloric acid to form the hydrochloride salt.
Reaction Conditions:
Esterification: 3-(methylamino)benzoic acid is reacted with ethanol in the presence of sulfuric acid at a temperature of around 60-70°C.
Formation of Hydrochloride Salt: The ethyl 3-(methylamino)benzoate is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-(methylamino)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as alcohols.
- Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(methylamino)benzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(methylamino)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Research Findings
- Halogenation Effects : The introduction of bromine in analogs increases molecular weight (398.72 g/mol) and enhances thermal stability, as observed in derivatives used for high-temperature reactions .
- Ester Group Impact: Methyl esters (e.g., Methyl 3-[(methylamino)methyl]benzoate hydrochloride) exhibit lower logP values compared to ethyl esters, influencing solubility and bioavailability .
Biological Activity
Ethyl 3-(methylamino)benzoate hydrochloride is a compound of significant interest in the fields of chemistry and biology due to its potential applications in pharmaceuticals and organic synthesis. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure : this compound has the molecular formula and a molecular weight of 211.69 g/mol. The compound features a benzoate moiety substituted with a methylamino group at the 3-position and an ethyl group attached to the carboxylate.
Synthesis Methods : The compound can be synthesized through esterification of 3-(methylamino)benzoic acid with ethanol in the presence of sulfuric acid, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve heating at 60-70°C for esterification, followed by precipitation in an appropriate solvent for salt formation.
This compound interacts with specific molecular targets, acting as either a substrate or inhibitor for certain enzymes. This interaction can influence various biochemical pathways, which is crucial for its applications in medicinal chemistry and biochemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to ethyl 3-(methylamino)benzoate exhibit minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against bacteria such as Bacillus subtilis and Escherichia coli .
Case Studies and Experimental Data
- Antibacterial Properties : A study evaluated several monomeric alkaloids, revealing that derivatives similar to ethyl 3-(methylamino)benzoate showed promising antibacterial activity against E. coli and Staphylococcus aureus, with MIC values as low as 0.0048 mg/mL .
- Enzyme Interaction Studies : Research involving biochemical assays indicated that this compound could modulate enzyme activity, affecting metabolic pathways crucial for cellular functions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Ethyl 3-(methylamino)benzoate | Ester with methylamino group | Antimicrobial activity |
| Methyl 3-(2-methylamino)benzoate | Similar ester structure | Potentially lower activity |
| Ethyl 3-[1-(methylamino)ethyl]benzoate | Different alkyl substitution | Investigated for pharmacological uses |
The structural variations among these compounds lead to differences in their biological activities, highlighting the importance of functional groups in determining efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
